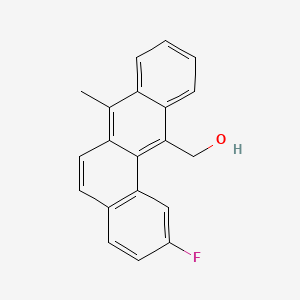
Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl- is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its complex structure, which includes a benz(a)anthracene core substituted with a methanol group at the 12th position, a fluorine atom at the 2nd position, and a methyl group at the 7th position. Polycyclic aromatic hydrocarbons are known for their presence in fossil fuels and their formation during the incomplete combustion of organic matter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl- typically involves multi-step organic reactions One common approach is the Friedel-Crafts alkylation of benz(a)anthracene with appropriate alkyl halides in the presence of a Lewis acid catalyst such as aluminum chlorideThe fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can undergo reduction reactions, such as the reduction of the fluorine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium dichromate, and osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, and Selectfluor.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of de-fluorinated products.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer activity, due to its structural similarity to other bioactive polycyclic aromatic hydrocarbons.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to potential mutagenic or carcinogenic effects. It can also interact with enzymes, altering their activity and affecting cellular processes. The presence of the fluorine atom enhances its reactivity and ability to form stable complexes with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: A parent compound without the methanol, fluorine, and methyl substituents.
7,12-Dimethylbenz(a)anthracene: A similar compound with two methyl groups at the 7th and 12th positions.
7-Methylbenz(a)anthracene: A compound with a single methyl group at the 7th position.
Uniqueness
Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanol group enhances its solubility and reactivity, while the fluorine atom increases its stability and ability to form strong interactions with biological targets. The methyl group at the 7th position further modifies its chemical behavior, making it a valuable compound for various research applications .
Properties
CAS No. |
78971-92-3 |
|---|---|
Molecular Formula |
C20H15FO |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(2-fluoro-7-methylbenzo[a]anthracen-12-yl)methanol |
InChI |
InChI=1S/C20H15FO/c1-12-15-4-2-3-5-17(15)19(11-22)20-16(12)9-7-13-6-8-14(21)10-18(13)20/h2-10,22H,11H2,1H3 |
InChI Key |
XWCJLBRXSGTDSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)CO)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















